molecular formula C10H19NO6S B558267 Boc-Met(O2)-OH CAS No. 60280-45-7

Boc-Met(O2)-OH

Cat. No. B558267
CAS RN: 60280-45-7
M. Wt: 281,33 g/mole
InChI Key: CPGDRHNBSOQFMF-ZETCQYMHSA-N
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Description

Boc-Met(O2)-OH, also known as Boc-L-methionine sulfone, is a compound with the empirical formula C10H19NO6S . It has a molecular weight of 281.33 . It is commonly used in peptide synthesis .


Molecular Structure Analysis

The SMILES string of Boc-Met(O2)-OH is CC(C)(C)OC(=O)NC@@H(=O)=O)C(O)=O . The InChI is 1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 .


Physical And Chemical Properties Analysis

Boc-Met(O2)-OH has an assay of ≥96.0% (TLC) . Its optical activity is [α]20/D −13.5±1°, c = 1% in DMF . It is a solid at room temperature .

Scientific Research Applications

  • Hydrogenation Pathways Using Bond-Order-Conservation (BOC) Method : Shustorovich and Bell (1988) analyzed CO hydrogenation pathways using the BOC method, focusing on the formation of CH4 through C-O bond cleavage of CO over Ni, Pd, and Pt surfaces. Their calculations indicated the significance of direct dissociation and hydrogen-assisted dissociation in these processes (Shustorovich & Bell, 1988).

  • (BiO)2CO3-Based Photocatalysts : Ni et al. (2016) reviewed the fabrication, modification, and application of (BiO)2CO3 (BOC), an Aurivillius-related oxide with potential applications in healthcare, photocatalysis, and other fields. They discussed strategies to enhance the visible light-driven photocatalytic performance of BOC (Ni et al., 2016).

  • Domestication of Ortho-Quinone Methides : Bai et al. (2014) explored the use of ortho-quinone methides (o-QMs) in organic synthesis, including a method to generate o-QMs from salicylaldehydes, particularly OBoc derivatives. This work demonstrated the application of o-QMs in diastereocontrolled reactions (Bai et al., 2014).

  • Electrochemical Efficiency of Hydroxyl Radical Formation : Henke et al. (2018) studied the electrochemical formation of hydroxyl radicals on boron-doped diamond electrodes. They found that hydrophobic, polyfluorinated molecular ligands enhanced electrochemical efficiency for hydroxyl radical production compared to other functionalizations (Henke et al., 2018).

  • Electron Transfer for Bilirubin Oxidase : Antiochia et al. (2019) compared direct and mediated electron transfer using bilirubin oxidase (BOD) from Myrothecium verrucaria for the oxygen reduction reaction. The study highlighted the catalytic cycle of BOD and the effects of inhibitors on the reaction (Antiochia et al., 2019).

  • Protein Damage and Degradation by Oxygen Radicals : Davies and Delsignore (1987) investigated how proteins exposed to hydroxyl radical (•OH) or a combination of •OH and superoxide anion radical underwent alterations in primary structure and proteolytic susceptibility (Davies & Delsignore, 1987).

  • Oxygen Vacancy Concentration in Bi2O2CO3 : Yu et al. (2018) reported on the development of oxygen vacancy concentration-tunable Bi2O2CO3 (BOC) via a precipitation approach with glyoxal as a reductant. This work explored the impact of oxygen vacancies on photocatalytic performance (Yu et al., 2018).

  • Photocatalytic Activity and Selectivity of Bi2O2CO3 Nanosheets : Liu et al. (2019) studied the role of artificial oxygen vacancies in enhancing the photocatalytic activity and selectivity of bismuth carbonate (Bi2O2CO3, BOC) nanosheets. They found significant improvements in photocatalytic performance and selectivity due to these vacancies (Liu et al., 2019).

  • Removal of Excess Di-tert-butyl Dicarbonate (BOC)2O : Basel and Hassner (2001) described procedures using imidazole or trifluoroethanol for the removal of excess (BOC)2O, typically used in NH or OH protection. They found these reagents to be mild, efficient, and inexpensive (Basel & Hassner, 2001).

Safety And Hazards

Boc-Met(O2)-OH may cause long-lasting harmful effects to aquatic life . It harms public health and the environment by destroying ozone in the upper atmosphere . It is advised to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGDRHNBSOQFMF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426913
Record name Boc-Met(O2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Met(O2)-OH

CAS RN

60280-45-7
Record name Boc-Met(O2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-((tert-butoxycarbonyl)amino)-4-(methylsulfonyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VA Shibnev, PG Deryabin, TM Garaev… - Russian Journal of …, 2017 - Springer
New carbocyclic derivatives of amino acids, peptides, and other compounds have been synthesized, and their antiviral activity toward the influenza A/H5N1 and hepatitis C viruses has …
Number of citations: 10 link.springer.com
NA Acid, B Blocks, B Linkers, P Glycols - Citeseer
Number of citations: 0
ВА Шибнев, ПГ Дерябин, ТМ Гараев… - Биоорганическая …, 2017 - rjbc.ru
Синтезированы новые карбоциклические производные аминокислот, пептидов и других соединений и исследована их противовирусная активность в отношении вирусов …
Number of citations: 3 rjbc.ru

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